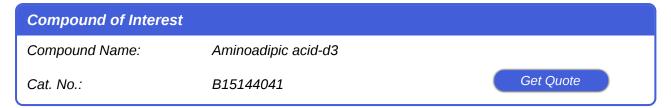


A Guide to Reference Standards for the Absolute Quantification of Aminoadipic Acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of commercially available reference standards for the absolute quantification of aminoadipic acid, a molecule of growing interest in biomedical research. Accurate and precise quantification of this non-proteinogenic amino acid is crucial for understanding its role in various physiological and pathological processes. This document details the specifications of available standards, provides a comprehensive experimental protocol for their use, and offers visual aids to clarify the analytical workflow.

Comparison of Aminoadipic Acid Reference Standards

The selection of a suitable reference standard is paramount for achieving reliable and reproducible quantitative results. The following table summarizes the key characteristics of commercially available aminoadipic acid reference standards from prominent suppliers. For absolute quantification, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response.



Product Name	Supplier	Catalog Number	Form	Purity Specificat ion	Isotopic Labeling	Intended Use
DL-2- Aminoadipi c acid	Sigma- Aldrich	A0637	Powder	≥99%	Unlabeled	Analytical Standard
L-2- Aminoadipi c Acid Reference Material	FUJIFILM Wako	019-24871	Crystalline Powder	≥98.0%	Unlabeled	Traceable Reference Material[1] [2]
rac alpha- Aminoadipi c Acid	LGC Standards	Powder	High Purity	Unlabeled	Certified Reference Material[3]	
DL-2- Aminoadipi c acid (2,5,5-D3, 98%)	Cambridge Isotope Laboratorie s	DLM-9799	Neat	98%	Deuterium (D3)	Internal Standard for Mass Spectromet ry[4]

Note: Purity values are typically lot-specific and should be confirmed by consulting the Certificate of Analysis (CoA) for the particular batch being used.[5][6][7]

Experimental Protocol: Absolute Quantification of Aminoadipic Acid in Human Plasma by LC-MS/MS

This protocol describes a validated method for the absolute quantification of aminoadipic acid in human plasma using a stable isotope-labeled internal standard and pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

Materials and Reagents

 Analytes: DL-2-Aminoadipic acid (e.g., Sigma-Aldrich, A0637), L-2-Aminoadipic Acid (e.g., FUJIFILM Wako, 019-24871)



- Internal Standard: DL-2-Aminoadipic acid-d3 (Cambridge Isotope Laboratories, DLM-9799)
- Derivatization Reagent: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent kit (e.g., Waters AccQ•Tag™)
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade),
 Formic acid
- Reagents: Borate buffer, Hydrochloric acid (HCI)
- Biological Matrix: Human plasma (EDTA)

Sample Preparation

- Thawing: Thaw plasma samples on ice.
- Protein Precipitation: To 100 μL of plasma, add 400 μL of ice-cold methanol containing the internal standard, DL-2-Aminoadipic acid-d3, at a final concentration of 1 μM.
- Vortexing and Centrifugation: Vortex the mixture for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
- Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.
- Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 100 μL of 20 mM HCl.

Derivatization with AQC

- Buffering: To 10 μL of the reconstituted sample, add 70 μL of borate buffer and vortex briefly.
- AQC Addition: Add 20 μL of the AQC reagent solution, vortex immediately and thoroughly.[8]
- Incubation: Incubate the mixture at 55°C for 10 minutes.
- Transfer: Transfer the derivatized sample to an autosampler vial for LC-MS/MS analysis.



LC-MS/MS Analysis

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient:
 - 0-1 min: 2% B
 - 1-8 min: 2-50% B
 - 8-8.1 min: 50-95% B
 - 8.1-9 min: 95% B
 - o 9-9.1 min: 95-2% B
 - 9.1-12 min: 2% B
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions:
 - Aminoadipic acid-AQC: Precursor ion > Product ion (specific m/z values to be determined by infusion of the derivatized standard).



 Aminoadipic acid-d3-AQC: Precursor ion > Product ion (specific m/z values to be determined by infusion of the derivatized internal standard).

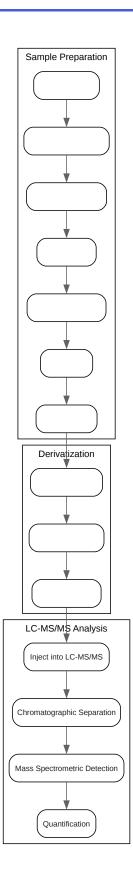
Quantification

- Construct a calibration curve by plotting the peak area ratio of the aminoadipic acid-AQC derivative to the aminoadipic acid-d3-AQC internal standard against the concentration of the aminoadipic acid standards.
- Determine the concentration of aminoadipic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Diagrams

To visually represent the experimental and logical processes, the following diagrams have been generated using Graphviz.

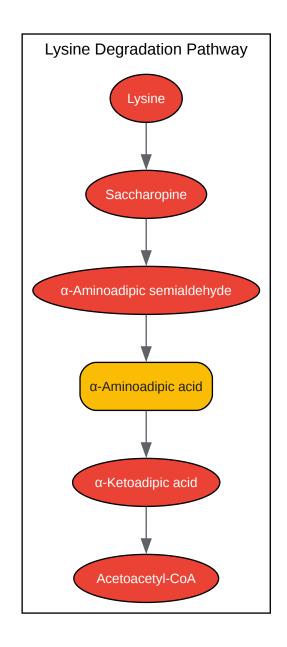




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Caption: Experimental workflow for the absolute quantification of aminoadipic acid.





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Caption: Simplified metabolic pathway showing the role of aminoadipic acid in lysine degradation.

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